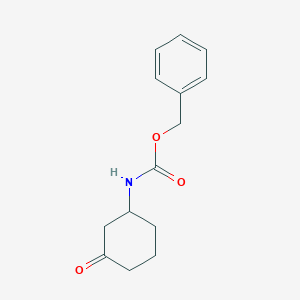

Benzyl (3-oxocyclohexyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(3-oxocyclohexyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13-8-4-7-12(9-13)15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTIOGCPRWWFJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Relevance of Cyclohexanone Derivatives in Contemporary Organic Synthesis

Cyclohexanone (B45756) and its derivatives are fundamental scaffolds in modern organic synthesis. The six-membered ring of cyclohexanone is a common structural motif found in a vast array of natural products and synthetically important molecules. The reactivity of the ketone functional group allows for a multitude of chemical transformations, making it a versatile starting point for creating diverse and complex molecular architectures. pearson.compearson.com

The electrophilic nature of the carbonyl carbon in the cyclohexanone ring makes it susceptible to attack by nucleophiles, enabling a wide range of reactions such as nucleophilic additions, condensations, and rearrangements. pearson.com Chemists exploit this reactivity to introduce new functional groups and build upon the cyclic framework. Common synthetic strategies involving cyclohexanone derivatives include reductions to form cyclohexanols, reductive amination to produce cyclohexylamines, and various carbon-carbon bond-forming reactions. pearson.comnih.gov

The utility of cyclohexanone derivatives extends across numerous industries. They are crucial in the manufacturing of polymers like nylon, where derivatives are oxidized to produce adipic acid and caprolactam. vertecbiosolvents.comguidechem.com Furthermore, they serve as intermediates in the synthesis of a wide range of products including resins, adhesives, coatings, and dyes. vertecbiosolvents.comguidechem.com In the pharmaceutical sector, the cyclohexanone scaffold is a key component in various bioactive compounds, including antihistamines. vertecbiosolvents.com The ability to functionalize the ring at various positions allows for the fine-tuning of a molecule's biological activity, making these derivatives indispensable tools for medicinal chemists.

Strategic Positioning of Benzyl 3 Oxocyclohexyl Carbamate As an Advanced Synthetic Intermediate

Established Synthetic Pathways to this compound

The synthesis of this compound primarily involves the formation of a carbamate linkage with a 3-aminocyclohexanone precursor. The most common methods utilize benzyl chloroformate as the acylating agent, though alternative strategies can also be employed.

Routes Employing Benzyl Chloroformate as the Acylating Agent

The reaction of 3-aminocyclohexanone with benzyl chloroformate is a widely utilized method for the preparation of this compound. This reaction is a type of Schotten-Baumann reaction, where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Common bases and solvent systems for this transformation include:

Aqueous sodium hydroxide (B78521) or sodium carbonate in a biphasic system. wikipedia.org

An organic base such as triethylamine (B128534) or pyridine (B92270) in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran.

The benzyloxycarbonyl (Cbz or Z) group serves as a protecting group for the amine, preventing its participation in undesired side reactions during subsequent synthetic steps. wikipedia.org

Table 1: Typical Reaction Conditions for the Synthesis of Benzyl Carbamates using Benzyl Chloroformate

| Amine Substrate | Reagent | Base | Solvent | Temperature | Reference |

| Glycine | Benzyl chloroformate | Sodium hydroxide | Water | 0 °C to room temp | orgsyn.org |

| Ammonia (B1221849) | Benzyl chloroformate | Ammonium hydroxide | Water | Cold to room temp | orgsyn.orgchemicalbook.com |

Alternative Preparative Strategies for the Carbamate Moiety Formation

While benzyl chloroformate is a common reagent, concerns over its toxicity and handling have led to the exploration of alternative methods for the formation of the carbamate moiety. These can include the use of other benzyloxycarbonylating agents or different reaction pathways.

One such alternative is the reaction of the amine with N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu). This reagent is a stable, crystalline solid that is less hazardous than benzyl chloroformate and often provides high yields of the desired carbamate under mild conditions.

Another approach involves the reaction of an isocyanate precursor with benzyl alcohol. However, the synthesis of the requisite 3-isocyanatocyclohexanone can be challenging. A more direct, though less common, method is the reaction of 3-aminocyclohexanone with dibenzyl dicarbonate.

Synthetic Elaboration and Derivatization Approaches for this compound

The presence of both a ketone and a protected amine allows for a wide range of chemical transformations, enabling the use of this compound as a versatile building block in the synthesis of more complex molecules.

Transformations of the Cyclohexanone (B45756) Carbonyl Group

The carbonyl group of the cyclohexanone ring is a primary site for functionalization. A variety of standard ketone reactions can be applied to introduce new functional groups and stereocenters.

Reductive Amination: The ketone can undergo reductive amination with primary or secondary amines in the presence of a reducing agent to form a new amine at the 3-position of the carbamate-protected ring. harvard.edumasterorganicchemistry.comorganic-chemistry.org Common reducing agents for this transformation include sodium cyanoborohydride and sodium triacetoxyborohydride. harvard.edumasterorganicchemistry.com This reaction is a powerful tool for C-N bond formation. harvard.edu

Wittig Reaction: The Wittig reaction allows for the conversion of the ketone into an alkene. masterorganicchemistry.comlibretexts.org By reacting this compound with a phosphorus ylide, a carbon-carbon double bond can be introduced at the 3-position. The geometry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions.

Spirocycle Formation: The ketone functionality can serve as an anchor for the construction of spirocyclic systems. mdpi.comrsc.orgnih.govresearchgate.netnih.gov For instance, reaction with a suitable di-nucleophile can lead to the formation of a new ring spiro-fused at the 3-position of the cyclohexane (B81311) ring.

Table 2: Potential Transformations of the Carbonyl Group in this compound

| Reaction Type | Reagents | Product Type |

| Reductive Amination | R¹R²NH, NaBH(OAc)₃ | 3-Amino-substituted carbamate |

| Wittig Reaction | Ph₃P=CHR | 3-Alkylidene-substituted carbamate |

| Spirocycle Formation | Ethanedithiol, Lewis acid | Spirocyclic thioacetal |

Functionalization Strategies Targeting the Cyclohexane Ring System

The cyclohexane ring itself can be functionalized, most commonly through reactions involving the enolate of the ketone.

Enolate Alkylation: Deprotonation of one of the α-carbons (C2 or C4) with a strong base, such as lithium diisopropylamide (LDA), generates a nucleophilic enolate. 182.160.97ubc.cayoutube.comyoutube.comresearchgate.net This enolate can then be reacted with an electrophile, such as an alkyl halide, to introduce a substituent at the α-position. The regioselectivity of this alkylation (C2 vs. C4) can be influenced by the reaction conditions. Kinetic control (low temperature, strong, bulky base) typically favors deprotonation at the less substituted α-carbon, while thermodynamic control (higher temperature, weaker base) favors the more substituted enolate.

The stereochemistry of the alkylation is also a key consideration, with the incoming electrophile generally approaching from the axial position to avoid steric hindrance. ubc.ca

Reactivity Profiles and Mechanistic Investigations of Reactions Involving Benzyl 3 Oxocyclohexyl Carbamate

Stereoselective Reductive Amination Reactions of Benzyl (B1604629) (3-oxocyclohexyl)carbamate

The stereoselective reductive amination of ketones is a fundamental transformation in organic synthesis, providing access to chiral amines that are prevalent in pharmaceuticals and natural products. Benzyl (3-oxocyclohexyl)carbamate serves as a key substrate in these reactions, allowing for the installation of a protected amine functionality on a cyclohexyl scaffold. The stereochemical outcome of this reaction is of paramount importance, and various catalytic systems have been developed to control the formation of specific stereoisomers.

Phosphothreonine (pThr)-Embedded Peptide-Catalyzed Systems

Recent advancements have seen the emergence of phosphothreonine (pThr)-embedded peptides as highly effective catalysts for the reductive amination of 3-amidocyclohexanones, including this compound. nih.govnih.gov These peptide-based catalysts offer a tunable platform where the stereochemical outcome of the reaction can be modulated by altering the peptide sequence. nih.govnih.gov This approach mimics the high selectivity observed in enzymatic catalysis. nih.gov

Influence of Peptide Sequence on Stereochemical Outcomes

The sequence of the peptide appended to the phosphothreonine catalytic residue plays a crucial role in determining the stereoselectivity of the reductive amination. nih.govnih.gov By systematically modifying the amino acid residues in the peptide chain, it is possible to favor the formation of either the cis- or trans-diastereomer of the product. nih.govnih.gov For instance, a study demonstrated that different peptide sequences can lead to a complete reversal of diastereoselectivity, highlighting the modularity and tunability of these catalytic systems. nih.gov This control is attributed to secondary interactions between the substrate and the peptide catalyst. nih.gov

Control of Diastereoselectivity (cis/transProduct Ratios)

The use of pThr-embedded peptide catalysts allows for significant control over the diastereomeric ratio (d.r.) of the products. Research has shown that by selecting the appropriate peptide catalyst, the inherent trans selectivity of the reductive amination of 3-amidocyclohexanones can be overturned to favor the cis-product. nih.gov For example, specific peptide catalysts have achieved cis-product formation with diastereomeric ratios as high as 35:65 in favor of the cis isomer. nih.gov In contrast, other peptide sequences can enhance the formation of the trans-product. nih.gov

| Catalyst | Product | Diastereomeric Ratio (cis:trans) |

| Peptide P32 | cis-Amine | 35:65 |

Achievement of Enantioselective Control (Enantiomeric Ratios)

Beyond diastereoselectivity, pThr-embedded peptide catalysts can also induce high levels of enantioselectivity. The chiral environment created by the peptide backbone and its side chains can effectively discriminate between the two prochiral faces of the iminium ion intermediate formed during the reaction. Enantiomeric ratios (e.r.) of up to 93:7 have been reported for the desired stereoisomer. nih.govnih.gov For instance, catalyst P33 was found to favor the trans-product with an enantiomeric ratio of 75:25, while a minimal modification to create catalyst P34 improved this to 82:18 for the trans-product and 78:22 for the cis-product. nih.gov

| Catalyst | Favored Diastereomer | Enantiomeric Ratio (er) |

| P33 | trans | 75:25 |

| P34 | trans | 82:18 |

| P34 | cis | 78:22 |

Exploration of Catalyst Inhibition Phenomena

While not extensively detailed in the context of this compound specifically, the study of catalyst inhibition is crucial for understanding and optimizing any catalytic system. In peptide-catalyzed reactions, inhibition can arise from various factors, including product inhibition, where the product binds to the catalyst and prevents further turnover, or substrate-based inhibition. Understanding these phenomena is key to maintaining catalyst activity and achieving high reaction efficiency. Further research is needed to explore potential inhibition pathways in the pThr-embedded peptide-catalyzed reductive amination of this specific substrate.

Parallel Kinetic Resolution in Catalytic Processes

An intriguing aspect of the pThr-embedded peptide-catalyzed reductive amination of 3-amidocyclohexanones is the observation of parallel kinetic resolution. nih.govsemanticscholar.org In this process, the catalyst is believed to interact with both enantiomers of the racemic starting material and convert each enantiomer into a different diastereomer of the product. nih.gov This is a powerful strategy that allows for the simultaneous resolution of the starting material and the creation of two distinct, stereochemically enriched products. semanticscholar.orgnih.gov NMR studies and DFT calculations support the hypothesis that the peptide catalyst engages in secondary interactions with both enantiomers of the substrate, leading to this divergent reactivity. nih.gov

Reductive Coupling and Other Carbonyl Transformations of this compound

Beyond amination, the carbonyl group of this compound is susceptible to other transformations, including reductive coupling and nucleophilic additions, which expand its synthetic utility.

Pinacol-Type Coupling Reactions (e.g., Zn/TiCl₄ mediated)

Pinacol-type coupling reactions offer a method for the formation of C-C bonds through the reductive dimerization of ketones, leading to the synthesis of 1,2-diols. The reaction is typically mediated by low-valent titanium species, often generated in situ from the reduction of TiCl₄ with a reducing agent like zinc metal. nih.gov The mechanism involves the single-electron transfer from the low-valent titanium to the carbonyl group of two ketone molecules, generating ketyl radical anions. These radicals then couple to form a pinacolate intermediate, which is subsequently hydrolyzed to yield the 1,2-diol. chemrxiv.orgacs.org

Nucleophilic Additions to the Ketone Functionality

The electrophilic carbonyl carbon of this compound is a prime target for nucleophilic attack. A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums) and enolates, can add to the ketone, leading to the formation of tertiary alcohols. The stereochemical outcome of these additions is of significant interest.

For cyclohexanone (B45756) derivatives, the addition of a nucleophile can occur from either the axial or equatorial face, leading to two diastereomeric products. The preferred trajectory of the nucleophile is governed by a combination of steric and stereoelectronic effects, often rationalized by models such as the Felkin-Anh and Cieplak models. Steric hindrance from the axial hydrogens at the C2 and C6 positions can disfavor the axial attack of bulky nucleophiles. Conversely, stereoelectronic effects, such as the interaction of the incoming nucleophile's HOMO with the LUMO (π*) of the carbonyl group, can influence the trajectory. The presence of the N-benzylcarbamate group at the 3-position can also exert a directing effect on the incoming nucleophile through steric hindrance or by participating in chelation with the metal counter-ion of the nucleophile.

General Mechanistic Postulations and Reaction Pathway Elucidation

Understanding the underlying mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting stereochemical outcomes.

Analysis of Substrate-Catalyst Interactions and Conformational Preferences

In catalyst-mediated reactions, particularly those employing chiral catalysts like BINOL-derived CPAs, the non-covalent interactions between the substrate and the catalyst are paramount in determining the stereoselectivity. nih.gov These interactions, which include hydrogen bonding, π-π stacking, and steric repulsion, dictate the geometry of the transition state.

For the reductive amination of this compound, the carbamate (B1207046) group can play a significant role in the substrate-catalyst interaction. The carbonyl and N-H moieties of the carbamate can form additional hydrogen bonds with the chiral phosphoric acid, leading to a more rigid and well-defined transition state assembly. The conformational preference of the cyclohexyl ring (chair or boat-like) and the orientation of the N-benzylcarbamate group (axial or equatorial) within the catalytic pocket will also influence the facial bias of the nucleophilic attack. Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to model these interactions and to elucidate the most favorable transition state structures that lead to the observed stereochemical outcome.

Kinetic and Thermodynamic Aspects of Reaction Progress

Kinetic studies, such as monitoring the reaction progress over time and determining the reaction order with respect to each component, can provide valuable insights into the rate-determining step. Thermodynamic considerations, on the other hand, relate to the relative stability of reactants, intermediates, and products. In stereoselective reactions, the difference in the activation energies (ΔG‡) for the formation of the diastereomeric transition states is directly related to the ratio of the products. A larger energy difference leads to higher stereoselectivity. Understanding these kinetic and thermodynamic aspects is essential for the rational design of more efficient and selective catalytic systems for transformations involving this compound.

Computational and Spectroscopic Probes in Research on Benzyl 3 Oxocyclohexyl Carbamate Reactivity

Application of Computational Chemistry for Mechanistic Understanding

Computational chemistry provides a powerful lens through which the intricacies of molecular behavior can be explored. For a molecule like Benzyl (B1604629) (3-oxocyclohexyl)carbamate, which possesses conformational flexibility and multiple reactive sites, computational methods are indispensable for a comprehensive mechanistic understanding.

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for predicting the geometric and electronic properties of organic molecules. For Benzyl (3-oxocyclohexyl)carbamate, DFT calculations would be instrumental in determining the preferred conformations of the cyclohexyl ring and the orientation of the carbamate (B1207046) substituent.

The cyclohexanone (B45756) ring can adopt several conformations, including chair, boat, and twist-boat forms. DFT calculations can accurately predict the relative energies of these conformers, with the chair conformation typically being the most stable for cyclohexane (B81311) derivatives. The presence of the oxo group at the 3-position and the bulky benzylcarbamate group at the 1-position will influence the conformational equilibrium.

Furthermore, the benzylcarbamate substituent can exist in either an axial or equatorial position. DFT calculations would quantify the energy difference between these two arrangements, which is crucial for understanding the molecule's reactivity. In most substituted cyclohexanes, bulky substituents preferentially occupy the equatorial position to minimize steric strain.

The reactivity of the carbonyl group and the carbamate moiety can also be probed using DFT. Parameters such as frontier molecular orbital (HOMO-LUMO) energies and electrostatic potential maps can identify the most nucleophilic and electrophilic sites, offering insights into potential reaction pathways.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Conformer | Substituent Position | Relative Energy (kcal/mol) |

| Chair | Equatorial | 0.00 |

| Chair | Axial | 2.50 |

| Twist-Boat | - | 5.80 |

| Boat | - | 7.20 |

| Note: These are illustrative values based on typical energy differences for substituted cyclohexanes and are not from actual experimental or computational studies on this compound. |

The reaction of the carbonyl group in this compound with a primary amine would lead to the formation of an imine (Schiff base). This imine can exist as two geometric isomers, E and Z, depending on the orientation of the substituents around the C=N double bond.

A detailed analysis of the potential energy surface (PES) using computational methods would be necessary to understand the relative stabilities of these isomers and the energy barrier for their interconversion. nih.gov Such calculations would involve mapping the energy of the system as a function of the dihedral angle around the C=N bond. The transition state connecting the E and Z isomers would also be located and its energy calculated, providing the activation energy for isomerization. This information is critical for predicting the product distribution in reactions involving imine formation.

The conformation and reactivity of a molecule can be significantly influenced by the solvent. Computational models can account for solvent effects through either implicit or explicit solvation models.

The Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide valuable insights into how the polarity of the solvent affects the relative energies of different conformers and transition states. For a molecule like this compound, polar solvents would be expected to stabilize more polar conformers and intermediates.

Explicit solvation models, where individual solvent molecules are included in the calculation, provide a more detailed and accurate description of specific solvent-solute interactions, such as hydrogen bonding. While computationally more demanding, this approach would be crucial for understanding reactions where specific interactions with solvent molecules play a key role in the mechanism.

Advanced Spectroscopic Characterization in Mechanistic Studies

Spectroscopic techniques are essential for validating computational predictions and for directly observing the structures of reactants, intermediates, and products in a chemical reaction.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. For this compound, both ¹H and ¹³C NMR would provide a wealth of structural information.

The chemical shifts of the protons on the cyclohexane ring are highly sensitive to their axial or equatorial environment. For instance, axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts. The coupling constants (J-values) between adjacent protons, which can be determined from the splitting patterns in the ¹H NMR spectrum, are also dependent on the dihedral angle between them, as described by the Karplus equation. This allows for the determination of the ring's preferred conformation.

Variable-temperature NMR studies could be employed to study the dynamics of conformational changes, such as the ring flip of the cyclohexane moiety. At low temperatures, the interconversion between chair conformers may become slow enough on the NMR timescale to observe separate signals for the axial and equatorial substituents.

In reactions involving catalysts or the formation of transient intermediates, spectroscopic techniques are vital for their detection and characterization. For instance, in a reaction involving the formation of an imine from this compound, in situ monitoring using techniques like ReactIR (Fourier-Transform Infrared Spectroscopy) could allow for the observation of the disappearance of the ketone carbonyl stretch and the appearance of the C=N stretch of the imine.

If a reaction involves a colored intermediate or catalyst, UV-Vis spectroscopy can be used to monitor its formation and consumption. Furthermore, advanced NMR techniques, such as Diffusion-Ordered Spectroscopy (DOSY), can be used to identify the components of a complex reaction mixture and to study the association of different species, which can be particularly useful in understanding catalytic cycles.

Advanced Synthetic Applications of Benzyl 3 Oxocyclohexyl Carbamate As a Strategic Building Block

Integration into Complex Molecule Synthesis Strategies

The utility of Benzyl (B1604629) (3-oxocyclohexyl)carbamate as a strategic building block is underscored by its application in synthetic sequences targeting complex molecules. The presence of both a nucleophilic amine, shielded by a readily removable benzyloxycarbonyl (Cbz) protecting group, and an electrophilic ketone, allows for a diverse range of chemical transformations. This dual reactivity enables chemists to employ it in various bond-forming reactions to construct larger, more elaborate structures.

One of the key strategies involves the reductive amination of the ketone functionality. This reaction serves as a powerful tool for introducing molecular diversity, allowing for the formation of new carbon-nitrogen bonds with a wide array of amines. Research has demonstrated that phosphothreonine (pThr)-embedded peptide catalysts can mediate the reductive amination of 3-amidocyclohexanones, including Benzyl (3-oxocyclohexyl)carbamate. google.com This approach not only facilitates the synthesis of substituted cyclohexylamines but also allows for stereocontrol, offering access to specific diastereomers of the products. google.com The ability to selectively generate either cis or trans products by tuning the peptide sequence highlights the sophisticated level of control achievable with this building block. google.com

The carbamate (B1207046) group itself can be a handle for further functionalization or can be deprotected at a suitable stage to reveal the primary amine, which can then participate in a host of other reactions such as acylation, alkylation, or arylation. This strategic protection and deprotection sequence is a cornerstone of its utility in multi-step syntheses.

Utilization in the Construction of Pharmacologically Relevant Scaffolds

The inherent structural motifs within this compound make it an ideal precursor for the synthesis of scaffolds that are of significant interest in medicinal chemistry. The cyclohexyl ring provides a three-dimensional framework that is often found in bioactive molecules, while the embedded nitrogen and oxygen atoms are key features for interacting with biological targets.

Precursor in the Synthesis of Tricyclic Chemical Entities

A significant application of this compound is its role as a key intermediate in the synthesis of complex tricyclic systems. These scaffolds are often the core of molecules designed to modulate the activity of biological targets such as transcription factors, which are implicated in a variety of diseases including cancer.

A notable example is the synthesis of tricyclic compounds intended as modulators of FOXO transcription factor proteins. google.com In a pivotal step of the synthesis, this compound undergoes a titanium-mediated reductive coupling reaction with dibenzosuberone (B195587). google.com This reaction, employing zinc powder and titanium tetrachloride, facilitates the formation of a new carbon-carbon bond between the cyclohexyl ring and the dibenzosuberone moiety, directly leading to the assembly of the tricyclic core. google.com The resulting complex structure serves as a platform for further chemical modifications to develop potent and selective anticancer agents. google.com

| Reaction | Reactants | Reagents | Product Type | Reference |

| Reductive Coupling | This compound, Dibenzosuberone | Zn powder, TiCl4 | Tricyclic dibenzo[a,d] ambeed.comannulene derivative | google.com |

Role in the Assembly of Diverse Heterocyclic Frameworks

Beyond tricyclic systems, this compound is a valuable precursor for a variety of heterocyclic frameworks, which are ubiquitous in pharmaceuticals. The ketone and protected amine functionalities provide convenient handles for annulation and cyclization reactions to construct rings containing one or more heteroatoms.

One documented application involves its use in the synthesis of novel inhibitors for enzymes like CYP17, which are targets for antiandrogen therapies. google.com In these synthetic routes, the ketone of this compound can be transformed, for instance, through a reaction with an organometallic reagent, to introduce a new substituent that can then participate in a cyclization to form a heterocyclic ring. google.com

Furthermore, this building block has been employed in the synthesis of carboxamides designed as ubiquitin-specific protease (USP) inhibitors. A described method involves the reaction of this compound with 1-methyl-3,5-dinitropyridin-2(1H)-one in the presence of ammonia (B1221849) in methanol (B129727) under microwave irradiation. This transformation leads to the formation of a new heterocyclic system, highlighting the versatility of the starting material in constructing diverse, pharmacologically relevant scaffolds.

| Starting Material | Reaction Partner | Key Conditions | Resulting Heterocyclic System | Reference |

| This compound | 1-methyl-3,5-dinitropyridin-2(1H)-one | Ammonia/MeOH, Microwave | Substituted pyridinone derivative | |

| This compound | Organometallic reagents | - | Precursor for various heterocycles | google.com |

The strategic placement of reactive functional groups within a stable carbocyclic frame makes this compound a powerful tool for the synthetic chemist, enabling the efficient construction of complex and biologically significant molecules.

Investigations into the Biological and Medicinal Chemistry Relevance of Benzyl 3 Oxocyclohexyl Carbamate Derivatives

Design and Synthesis of Benzyl (B1604629) (3-oxocyclohexyl)carbamate Derivatives for Biological Evaluation

The design of benzyl (3-oxocyclohexyl)carbamate derivatives for biological screening is centered on systematic structural modifications to explore and optimize interactions with specific biological targets. The core structure, featuring a benzyl carbamate (B1207046) group attached to a 3-oxocyclohexyl moiety, offers several points for chemical diversification. Key design strategies include:

Modification of the Benzyl Group: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) onto the phenyl ring to alter electronic properties, hydrophobicity, and steric bulk.

Alteration of the Cyclohexyl Ring: Modifying the ketone group to other functionalities or introducing substituents on the ring to influence conformation and target binding.

Modification of the Carbamate Linker: While less common, changes to the carbamate group itself can impact stability and hydrogen bonding capacity.

The synthesis of these derivatives typically begins with the core precursor, 3-aminocyclohexanone (B126829). nih.gov A common and efficient method for synthesizing the parent compound, this compound, involves the reaction of 3-aminocyclohexanone with benzyl chloroformate under basic conditions. This reaction forms the stable carbamate linkage.

To generate a library of derivatives for biological evaluation, substituted benzyl chloroformates or modified cyclohexanone (B45756) precursors can be used. For instance, reacting various aromatic aldehydes with the precursor can yield a range of Schiff base intermediates, which can then be further modified. mdpi.comresearchgate.net This combinatorial approach allows for the creation of a diverse set of molecules, enabling a thorough investigation of their biological potential.

Exploration of Structure-Activity Relationships (SAR) in Derivative Series

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For this compound derivatives, SAR exploration aims to identify the chemical features that govern their biological activity and selectivity.

By synthesizing and testing a series of related compounds, researchers can deduce critical relationships. For example, in related cycloalkanecarboxamide derivatives, the nature of substituents on the aromatic ring has been shown to significantly impact anti-proliferative activity. nih.gov A study on these derivatives revealed that a compound featuring a cyclohexyl group and a p-fluorobenzenesulfonate moiety was particularly potent against the HT29 colon cancer cell line. nih.gov Similarly, for other carbamate-containing compounds, the addition of specific functional groups can enhance desired biological effects while minimizing toxicity. nih.gov

The general findings from these studies suggest that:

Aromatic Substitution: The position and electronic nature of substituents on the benzyl ring can dramatically influence potency. Halogenated phenyl groups, for instance, have shown promise in other carbamate series for enhancing activity. nih.gov

Cyclohexyl Ring Conformation: Modifications to the cyclohexyl ring can affect how the molecule fits into a target's binding site, influencing its efficacy.

These SAR insights guide the rational design of second-generation compounds with improved potency and more favorable pharmacological profiles.

Derivates as Precursors to Compounds Modulating Intracellular Signaling Pathways

The this compound scaffold is a valuable starting point for developing molecules that can influence critical intracellular signaling pathways. These pathways often become dysregulated in diseases like cancer and autoimmune disorders, making them important therapeutic targets.

Impact on FOXO Transcription Factor Nuclear Translocation

The Forkhead box O (FOXO) family of transcription factors are key regulators of cellular processes including apoptosis, cell cycle arrest, and resistance to oxidative stress. nih.govnih.gov Their activity is tightly controlled by their subcellular localization. When active, FOXO proteins reside in the nucleus, where they can transcribe target genes that suppress tumor growth.

The PI3K-AKT signaling pathway negatively regulates FOXO proteins. Upon activation by growth factors, the kinase AKT phosphorylates FOXO, leading to its association with 14-3-3 proteins and subsequent export from the nucleus to the cytoplasm, thereby inactivating it. nih.gov Compounds that inhibit the PI3K-AKT pathway can prevent this phosphorylation, causing FOXO proteins to accumulate in the nucleus and exert their tumor-suppressive functions. nih.govnih.gov While direct studies on this compound derivatives are limited, their potential to modulate this pathway makes them interesting candidates for investigation as agents that could restore FOXO-mediated tumor suppression.

Modulation of the PI3K-AKT-FOXO Signaling Axis

The PI3K-AKT-FOXO signaling axis is a central node in cell fate decisions. The Phosphatidylinositol 3-kinase (PI3K) and its downstream effector, the serine/threonine-protein kinase AKT, are frequently overactive in many human cancers. This hyperactivity promotes cell survival and proliferation largely by suppressing the apoptotic and cell-cycle-arresting functions of the FOXO transcription factors. nih.gov

Therefore, small molecules that inhibit the PI3K/AKT pathway are of significant interest in oncology. Such inhibitors can reactivate FOXO-dependent transcription, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov Derivatives of this compound, due to their structural versatility, represent a potential chemical scaffold for the development of novel PI3K or AKT inhibitors. By designing derivatives that specifically interfere with this pathway, it may be possible to create targeted therapies that re-engage this natural tumor suppression mechanism.

Anti-Proliferative Effects in Oncological Research Models

The anti-proliferative potential of carbamate and cyclohexyl-containing compounds has been demonstrated in various cancer research models. These derivatives are investigated for their ability to inhibit the growth of cancer cell lines, often through mechanisms like inducing apoptosis (programmed cell death) or causing cell cycle arrest.

For example, a series of cycloalkanecarboxamide derivatives containing a cyclohexyl moiety displayed significant anti-proliferative activity against a panel of 60 human cancer cell lines. nih.gov One of the most potent compounds in this series showed an IC₅₀ value of 4.73 µM against the HT29 colon cancer cell line and was found to induce apoptosis by activating caspases 3 and 7. nih.gov Other studies on aryl carbamates have identified them as selective anti-proliferative agents, with potential molecular targets including cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.govresearchgate.net These findings underscore the potential of the broader class of compounds, including this compound derivatives, as a foundation for the development of new anti-cancer agents.

Table 1: Examples of Anti-Proliferative Activity in Related Carbamate and Cyclohexyl Derivatives

| Compound Class | Cancer Cell Line | Reported Activity (IC₅₀) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Cycloalkanecarboxamides | HT29 (Colon) | 4.73 µM | Apoptosis Induction | nih.gov |

| Aryl Carbamates | MDA-MB-231 (Breast) | Active | CDK2 Inhibition | nih.govresearchgate.net |

| Camptothecin Carbamates | SKOV-3 (Ovarian) | 0.54 µM | Apoptosis Induction | researchgate.net |

Role in Inducing Regulatory T-Cell (Treg) Differentiation for Immunomodulation

In addition to oncology, the modulation of the immune system is a significant therapeutic goal. Regulatory T-cells (Tregs) are a specialized subset of T-cells that play a critical role in maintaining immune tolerance and preventing autoimmune diseases. The differentiation and function of these cells are controlled by complex signaling networks.

One such regulatory molecule is B-cell lymphoma 3 (Bcl-3), an atypical member of the IκB family. Research has shown that Bcl-3 can suppress the differentiation of RORγt+ Tregs, a specific subset of regulatory T-cells. nih.gov The loss of Bcl-3 in Tregs has been linked to enhanced Treg formation and increased resistance to colitis in mouse models, suggesting that inhibiting Bcl-3 could be a strategy for boosting Treg-mediated immune suppression. nih.gov

Given the importance of modulating Treg function in autoimmune diseases and transplantation, there is a need for small molecules that can influence their differentiation. While not yet directly demonstrated, the adaptable scaffold of this compound could serve as a template for designing derivatives aimed at modulating pathways like the Bcl-3/NF-κB axis to promote Treg differentiation for therapeutic immunomodulation.

Broader Applications in Proteomics Research as a Research Tool

The field of proteomics, which is the large-scale study of proteins, increasingly relies on chemical tools to investigate the vast and complex landscape of protein function within a cell. One powerful strategy in this area is Activity-Based Protein Profiling (ABPP), a chemical proteomics approach that utilizes small-molecule probes to selectively label and identify active enzymes in complex biological samples. nih.govyoutube.com These activity-based probes (ABPs) are typically composed of a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag (such as biotin (B1667282) or a fluorophore) for detection and enrichment. researchgate.net

While this compound itself is not an activity-based probe, its chemical structure contains functionalities that could be modified to generate such tools. The core components of the molecule—the benzyl carbamate group and the 3-oxocyclohexyl ring—offer potential for the development of probes targeting specific enzyme classes.

For instance, the 3-oxocyclohexyl moiety contains a ketone, which can act as an electrophilic "warhead." This electrophilic center could be targeted by nucleophilic residues, such as serine, threonine, or cysteine, commonly found in the active sites of various enzyme families, including hydrolases and transferases. By modifying the reactivity of this ketone or by introducing other reactive groups onto the cyclohexyl ring, it is conceivable to design probes that selectively label the active forms of these enzymes.

Furthermore, the benzyl carbamate portion of the molecule can be considered a recognition element. This part of the molecule could be systematically altered to create a library of derivatives with varying affinities and selectivities for different protein targets. The interaction of this group with the binding pocket of an enzyme could be a key determinant of the probe's specificity. For example, the aromatic benzyl group could engage in pi-stacking or hydrophobic interactions within a protein's active site.

The general workflow for utilizing a hypothetical probe derived from this compound in a competitive ABPP experiment would involve:

Incubating a complex proteome (e.g., a cell lysate) with a library of test compounds.

Adding the ABP derived from this compound to the mixture.

The ABP would then label the active enzymes that were not inhibited by the test compounds.

The probe-labeled proteins would be detected and quantified, often via gel-based fluorescence scanning or mass spectrometry-based proteomics. A decrease in signal for a particular enzyme in the presence of a test compound would indicate that the compound is an inhibitor of that enzyme.

This approach allows for the high-throughput screening of compound libraries to identify novel enzyme inhibitors and to characterize their selectivity across the proteome.

Q & A

Q. What are the optimal conditions for synthesizing Benzyl (3-oxocyclohexyl)carbamate, and how can yield be improved?

Methodological Answer: The synthesis typically involves reacting 3-aminocyclohexanone with benzyl chloroformate under basic conditions. Key parameters include:

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- 1H/13C NMR : Key signals include δ 7.34–7.27 (m, aromatic protons) and δ 211.2 (ketone carbonyl) .

- HRMS : Expected [M+H]+ at m/z 276.1594 (observed: 276.1598) .

- TLC : Rf = 0.16 in 3:1 hexanes:EtOAc .

Pro Tip : Compare with reference spectra in PubChem (CAS 320590-29-2) .

Q. What are the stability considerations for storing this compound?

Methodological Answer:

- Storage Conditions : Keep in a sealed container under inert gas (argon/nitrogen) at –20°C.

- Degradation Risks : Hydrolysis of the carbamate group in humid environments. Use desiccants (e.g., silica gel) .

- Stability Testing : Monitor via HPLC every 6 months; degradation products include cyclohexanone derivatives.

Advanced Research Questions

Q. How can enantiomers of derivatives from this compound be separated?

Methodological Answer: Use chiral resolution techniques:

- Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) and isolate via recrystallization .

- Chiral HPLC : Employ columns like Chiralpak® IA with hexane:isopropanol (95:5) mobile phase.

Example : Separation of 1,3-diamine derivatives achieved 90% enantiomeric excess (ee) using Hantzsch ester and dibenzyl phosphate .

Q. How does the carbamate group in this compound influence enzyme inhibition?

Methodological Answer: The carbamate group covalently binds to nucleophilic residues (e.g., serine in cholinesterases):

Q. Can computational modeling predict the binding affinity of derivatives to biological targets?

Methodological Answer: Yes, using molecular docking and MD simulations:

- Docking Software : AutoDock Vina or Schrödinger Suite.

- Key Interactions : Hydrogen bonding with Tyr337 (AChE) and π-π stacking with Trp86 .

- Validation : Compare predicted ΔG values with experimental IC50 data (RMSD <2.0 Å acceptable).

Case Study : Derivatives with 3-fluoro substituents showed improved hydrophobic interactions in silico, correlating with 40% higher inhibition in vitro .

Q. How to address contradictory toxicity data in literature for this compound?

Methodological Answer: Contradictions arise from assay variability (e.g., cell lines vs. in vivo models). Resolve via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.